molecular formula C9F18 B13804837 Hexafluoropropene trimer, 97

Hexafluoropropene trimer, 97

Katalognummer: B13804837
Molekulargewicht: 450.07 g/mol
InChI-Schlüssel: LSSVYTAUPWOSRM-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexafluoropropene trimer, 97, is a chemical compound with the molecular formula C9F18 . It is a trimer of hexafluoropropene, meaning it consists of three hexafluoropropene units. This compound is known for its high thermal stability, chemical resistance, and unique properties that make it valuable in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexafluoropropene trimer is typically synthesized through the polymerization of hexafluoropropylene monomers. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of hexafluoropropene trimer follows similar principles but on a larger scale. The process involves:

    Large-Scale Reactors: Industrial reactors are used to handle larger volumes of reactants and catalysts.

    Optimization: The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Hexafluoropropene trimer undergoes various chemical reactions, including:

Major Products Formed: The primary products formed from these reactions include various fluorinated derivatives, such as enamines and enimines, which have applications in organic synthesis and materials science .

Wissenschaftliche Forschungsanwendungen

Hexafluoropropene trimer has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which hexafluoropropene trimer exerts its effects involves:

Vergleich Mit ähnlichen Verbindungen

Hexafluoropropene trimer can be compared with other fluorinated compounds, such as:

Uniqueness: Hexafluoropropene trimer’s unique combination of thermal stability, chemical resistance, and reactivity with primary amines sets it apart from other fluorinated compounds. Its ability to form stable derivatives makes it valuable in various scientific and industrial applications .

Eigenschaften

Molekularformel

C9F18

Molekulargewicht

450.07 g/mol

IUPAC-Name

(E)-1,1,1,2,3,5,6,6,6-nonafluoro-2,4,5-tris(trifluoromethyl)hex-3-ene

InChI

InChI=1S/C9F18/c10-2(4(12,8(22,23)24)9(25,26)27)1(5(13,14)15)3(11,6(16,17)18)7(19,20)21/b2-1+

InChI-Schlüssel

LSSVYTAUPWOSRM-OWOJBTEDSA-N

Isomerische SMILES

C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/C(F)(F)F

Kanonische SMILES

C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.